2,6-Dichloro-3-nitrobenzodifluoride
Overview
Description
2,6-Dichloro-3-nitrobenzodifluoride is a synthetic organic compound with the chemical formula C7H2Cl2F2NO2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetonitrile and chloroform. This compound is used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
The preparation of 2,6-Dichloro-3-nitrobenzodifluoride typically involves nitration and halogenation reactions. One common method starts with the nitration of 2,6-dichlorobenzodifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours. The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
2,6-Dichloro-3-nitrobenzodifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-3-nitrobenzodifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrobenzodifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2,6-Dichloro-3-nitrobenzodifluoride can be compared with other similar compounds such as:
2,4-Dichloro-3-nitrobenzodifluoride: This compound has similar chemical properties but differs in the position of the chlorine atoms.
2,6-Dichloro-4-nitrobenzodifluoride: This compound has the nitro group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLPDNDPWTXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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